molecular formula C22H17BrO5 B10862404 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 5-bromo-2-hydroxybenzoate

2-[4-(Benzyloxy)phenyl]-2-oxoethyl 5-bromo-2-hydroxybenzoate

Cat. No.: B10862404
M. Wt: 441.3 g/mol
InChI Key: LPUHAHZSQXWYQE-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-2-oxoethyl 5-bromo-2-hydroxybenzoate: is a chemical compound with a complex structure. It combines a benzene ring, an oxoethyl group, and a bromine atom. Let’s break it down:

    Benzene Ring: The phenyl group (C₆H₅) attached to the oxoethyl moiety provides aromaticity and stability.

    Oxoethyl Group: The 2-oxoethyl (C₆H₄O₂) portion contributes to the overall structure.

    Bromine Atom: The bromine (Br) substitution occurs at the 5-position of the benzoate ring.

Preparation Methods

Synthetic Routes::

    Bromination of Phenol:

Industrial Production::
  • Industrial-scale synthesis typically involves optimized conditions for yield and purity.

Chemical Reactions Analysis

Reactions::

    Bromination: The benzylic position is susceptible to bromination due to resonance stabilization.

    Ester Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents::
  • N-bromosuccinimide (NBS) for bromination.
  • Acid or base for ester hydrolysis.
Major Products::
  • The main product is 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 5-bromo-2-hydroxybenzoate itself.

Scientific Research Applications

This compound finds applications in various fields:

Mechanism of Action

  • The exact mechanism remains an active area of research.
  • It may interact with specific molecular targets, affecting cellular pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H17BrO5

Molecular Weight

441.3 g/mol

IUPAC Name

[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] 5-bromo-2-hydroxybenzoate

InChI

InChI=1S/C22H17BrO5/c23-17-8-11-20(24)19(12-17)22(26)28-14-21(25)16-6-9-18(10-7-16)27-13-15-4-2-1-3-5-15/h1-12,24H,13-14H2

InChI Key

LPUHAHZSQXWYQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)COC(=O)C3=C(C=CC(=C3)Br)O

Origin of Product

United States

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